molecular formula C24H20N4O4 B2780646 N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide CAS No. 956049-07-3

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide

Cat. No.: B2780646
CAS No.: 956049-07-3
M. Wt: 428.448
InChI Key: XQCSLUPAGUKJLX-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, iodine, tin(II) chloride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications.

Biological Activity

N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This molecular structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the nitrobenzamide moiety contributes to its pharmacological properties.

Antitumor Activity

Recent studies have shown that derivatives of 3-nitrobenzamide exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound was tested against HCT-116 (colon cancer), MDA-MB435 (breast cancer), and HL-60 (leukemia) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives demonstrated potent inhibitory effects, with specific compound GI50 values ranging from 1.904 to 3.778 µmol/L across different cell lines .

CompoundCell LineGI50 (µmol/L)
4aHCT-1161.904
4gMDA-MB4351.008
41HL-601.993

These findings suggest that modifications to the benzamide structure can enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design.

Antimicrobial Activity

In addition to antitumor effects, compounds related to pyrazole derivatives have been evaluated for their antimicrobial properties. A study on various pyrazole carboxamide derivatives demonstrated notable activity against several pathogens, indicating that similar modifications in the pyrazole framework could yield compounds with effective antimicrobial properties . For example:

CompoundMicrobial StrainIC50 (µg/mL)
3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazoleCytospora sp.26.96
4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazoleC. gloeosporioides11.91

These results indicate that the incorporation of specific functional groups can significantly enhance antimicrobial efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Studies have suggested that pyrazole derivatives can inhibit certain enzymes involved in cancer cell proliferation and microbial growth. For instance, the inhibition of key signaling pathways has been observed, which is crucial for developing targeted therapies.

Case Studies

Case Study 1: Antitumor Evaluation

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of nitrobenzamide derivatives and assessed their cytotoxicity against various cancer cell lines. The study concluded that modifications at the benzamide position significantly influenced antitumor activity, with some compounds showing promising results for further development as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial potential of pyrazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited broad-spectrum activity, suggesting their potential as new antimicrobial agents in clinical settings .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-32-22-12-10-17(11-13-22)23-19(16-27(26-23)20-7-3-2-4-8-20)15-25-24(29)18-6-5-9-21(14-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSLUPAGUKJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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